2,6-Difluorophenylacetic acid

Catalog No.
S705375
CAS No.
85068-28-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetic acid

CAS Number

85068-28-6

Product Name

2,6-Difluorophenylacetic acid

IUPAC Name

2-(2,6-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FUGDCKXBUZFEON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Synthesis of α-Azidoacetophenones

One documented application of 2,6-DFPA is its role as a starting material in the synthesis of α-azidoacetophenones. These molecules contain an azide group (N3) attached to the carbon atom adjacent to the carbonyl group (C=O) of an acetophenone. α-Azidoacetophenones have potential applications in various areas of research, including:

  • Drug discovery: They can serve as precursors for the synthesis of novel therapeutic agents due to the reactivity of the azide group, which allows for further modifications and incorporation into drug candidates [].
  • Bioconjugation: The azide group can be used to attach the molecule to other biomolecules or materials through click chemistry, a powerful tool for creating complex bioconjugates for various applications [].

Synthesis of N-(2,6-Difluorobenzyl)-N′-(1H-5-indazolyl)urea

Another documented use of 2,6-DFPA is in the synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea. This molecule belongs to the class of urea derivatives, which possess a wide range of potential biological activities. The specific applications of this particular molecule are still under investigation, but research suggests potential in areas like:

  • Medicinal chemistry: Urea derivatives have been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities [].

Molecular Structure Analysis

2,6-DFPA possesses a core structure of phenylacetic acid, where a benzene ring is linked to an acetic acid group (CH₃COOH) through a methylene bridge (CH₂). The key feature lies in the presence of two fluorine atoms (F) attached to the benzene ring at positions 2 and 6. This substitution with fluorine can alter the molecule's electronic properties and reactivity compared to unsubstituted phenylacetic acid.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group (COOH) can react with alcohols in the presence of an acid catalyst to form esters.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 100-200°C, based on related aromatic carboxylic acids [].
  • Boiling point: Above 250°C, considering the presence of the aromatic ring and carboxylic acid group [].
  • Solubility: Potentially soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic ring. Solubility in water might be limited due to the presence of both hydrophobic and hydrophilic groups [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85068-28-6

Wikipedia

2,6-Difluorophenylacetic acid

Dates

Modify: 2023-08-15

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